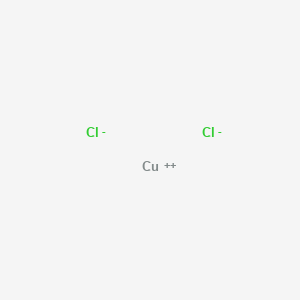
Kupfer(II)-chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric chloride, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It exists in two forms: the anhydrous form, which is a yellowish-brown powder, and the dihydrate form, which is a blue-green crystalline solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Cupric chloride has numerous applications in scientific research:
Wirkmechanismus
Target of Action
Copper dichloride has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1 . This transporter is overexpressed in a variety of cancer cells . In addition, copper dichloride has been used in the development of hybrid metallodrugs for the treatment of estrogen receptor-positive (ER+) luminal A breast cancer .
Mode of Action
Copper dichloride acts as a protective agent, inhibiting fungal spores and pathogens from entering the host tissues . It exhibits multi-site activity . In the context of cancer therapy, copper dichloride complexes have shown remarkable activity against ER+ human glioblastoma and breast carcinomas .
Biochemical Pathways
Copper is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . These proteins impact autophagosome formation, cell proliferation, and metabolism . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
It is known that copper dichloride is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of copper dichloride’s action is multifaceted. In the context of cancer therapy, it has been shown to induce apoptosis and exhibit antioxidant activity . Moreover, it has been found to be moderately toxic to fish, algae, earthworms, and honeybees, and via the oral route to mammals .
Action Environment
The action of copper dichloride can be influenced by environmental factors. For instance, its solubility in water suggests that its action, efficacy, and stability could be affected by the hydration state of the environment
Biochemische Analyse
Biochemical Properties
Copper dichloride participates in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . The nature of these interactions often involves the donation or acceptance of electrons, given copper dichloride’s redox properties .
Cellular Effects
Copper dichloride influences cell function in several ways. It has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1, which is overexpressed in a variety of cancer cells . It can also generate free radicals and increase oxidative stress when present in excess, leading to potential cellular damage .
Molecular Mechanism
The molecular mechanism of copper dichloride involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, copper dichloride can directly catalyze the oxidation of metabolic molecules in mitochondria, driving metabolic and epigenetic programming that underlies immune-cell activation .
Temporal Effects in Laboratory Settings
The effects of copper dichloride can change over time in laboratory settings. For example, in a study of soil copper pollution, temporal changes in microbial metatranscriptomes were observed with increasing copper levels
Dosage Effects in Animal Models
The effects of copper dichloride can vary with different dosages in animal models. For instance, in a study involving healthy volunteers, the highest uptake of copper dichloride was observed in the liver, followed by the lower and upper large intestine walls, and pancreas . The critical organ was the liver, with mean absorbed doses varying between men and women .
Metabolic Pathways
Copper dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, copper dichloride can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Transport and Distribution
Copper dichloride is transported and distributed within cells and tissues through specific transporters. For instance, mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Subcellular Localization
Copper dichloride localizes within specific compartments or organelles within the cell. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . The subcellular localization of copper dichloride can affect its activity or function .
Vorbereitungsmethoden
Cupric chloride can be synthesized through several methods:
Direct Synthesis: Copper metal reacts with chlorine gas to form cupric chloride[ \text{Cu} + \text{Cl}_2 \rightarrow \text{CuCl}_2 ]
Reaction with Hydrochloric Acid: Copper(II) oxide or copper(II) carbonate reacts with hydrochloric acid to produce cupric chloride[ \text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production: Cupric chloride is industrially produced by the chlorination of copper metal or copper(I) chloride in the presence of hydrochloric acid.
Analyse Chemischer Reaktionen
Cupric chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Cupric chloride can be reduced to copper(I) chloride or elemental copper[ 2\text{CuCl}_2 + \text{H}_2 \rightarrow 2\text{CuCl} + 2\text{HCl} ] [ \text{CuCl}_2 + \text{H}_2 \rightarrow \text{Cu} + 2\text{HCl} ]
Substitution Reactions: Cupric chloride reacts with other halides to form different copper halides[ \text{CuCl}_2 + 2\text{NaBr} \rightarrow \text{CuBr}_2 + 2\text{NaCl} ]
Complex Formation: Cupric chloride forms complexes with various ligands, such as ammonia and water, resulting in compounds like [Cu(NH₃)₄]Cl₂ and CuCl₂·2H₂O.
Vergleich Mit ähnlichen Verbindungen
Cupric chloride can be compared with other copper compounds:
Copper(I) Chloride (CuCl): Unlike cupric chloride, copper(I) chloride is less stable and more reactive.
Copper(II) Sulfate (CuSO₄): This compound is widely used as a fungicide and in electroplating.
Copper(II) Nitrate (Cu(NO₃)₂): Used in the production of other copper compounds and as a catalyst, it is highly soluble in water and has strong oxidizing properties.
Cupric chloride stands out due to its versatility in forming complexes and its significant role in various industrial processes.
Eigenschaften
Key on ui mechanism of action |
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |
|---|---|
CAS-Nummer |
7447-39-4 |
Molekularformel |
Cl2Cu CuCl2 |
Molekulargewicht |
134.45 g/mol |
IUPAC-Name |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Cu+2] |
Kanonische SMILES |
Cl[Cu]Cl |
Siedepunkt |
993 °C DECOMP TO CUPROUS CHLORIDE |
Color/Form |
Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |
Dichte |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
630 °C (extrapolated) |
Key on ui other cas no. |
7447-39-4 1344-67-8 |
Physikalische Beschreibung |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
Haltbarkeit |
Forms dihydrate in moist air. |
Löslichkeit |
Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C |
Synonyme |
copper(II) chloride CuCl2 cupric chloride cupric chloride anhydrous cupric chloride dihydrate cupric chloride eriochalcite (CuCl2.2H2O) cupric chloride, 64Cu-labeled cpd cupric chloride, dihydrate 2H-labeled cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


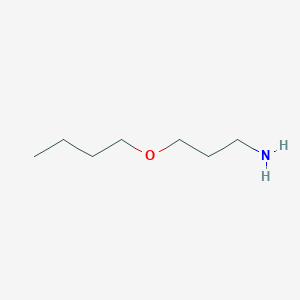

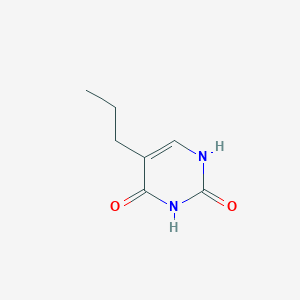
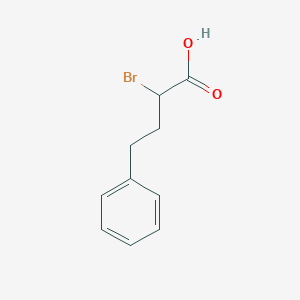

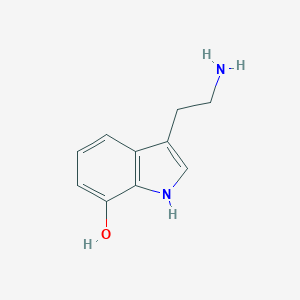

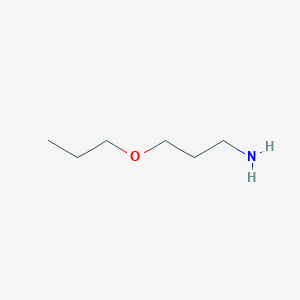

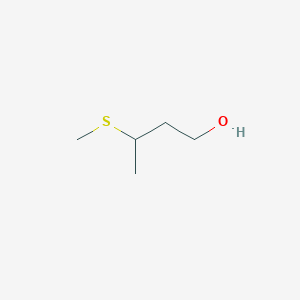

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
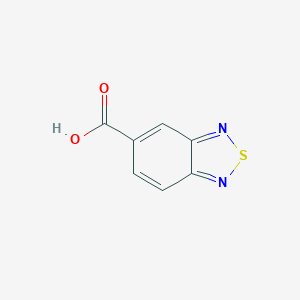
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
